ML354
概要
科学的研究の応用
作用機序
ML354は、ヒト血小板に見られるトロンビン受容体であるPAR4を選択的に拮抗することにより効果を発揮します。 この相互作用は、PAR4の活性化を阻害し、それにより血栓炎症反応を抑制し、神経保護を提供します . この化合物のメカニズムは、トロンビンがPAR4に結合するのを遮断し、炎症や細胞死につながる下流のシグナル伝達経路を防ぐことを含みます .
類似化合物の比較
類似化合物
YD-3: 研究で使用されている別のPAR4拮抗薬.
BMS-986120: ブリストル・マイヤーズスクイブによって開発された強力な可逆的PAR4特異的拮抗薬.
This compoundの独自性
This compoundは、PAR1よりもPAR4に対して高い選択性を持ち、70倍の選択性差があるため、ユニークです . この選択性は、さまざまな生物学的プロセスにおけるPAR4の特定の役割を研究し、標的療法を開発するための貴重なツールとなります .
生化学分析
Biochemical Properties
ML354 is a selective antagonist of protease-activated receptor 4 (PAR4) with an IC50 of 140 nM . It exhibits a 71-fold selectivity for PAR4 over PAR1 . The compound interacts with PAR4 by inhibiting its activation, which is typically mediated by proteolytic cleavage. This inhibition prevents the downstream signaling pathways that are usually triggered by PAR4 activation. This compound’s interaction with PAR4 is crucial in modulating various biochemical reactions, particularly those involving platelet aggregation and inflammation .
Cellular Effects
This compound has been shown to influence various cellular processes by modulating PAR4 activity. In neuronal cells, this compound suppresses oxygen-glucose deprivation (OGD)-induced neuronal excitotoxicity and apoptosis . This indicates its potential neuroprotective effects. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting PAR4-mediated signaling. This inhibition can lead to reduced inflammation and altered cellular responses in various cell types .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the PAR4 receptor, thereby preventing its activation by proteolytic cleavage . This binding inhibits the downstream signaling pathways that are typically activated by PAR4, including those involving G-protein coupled receptors (GPCRs) and arrestin pathways . By blocking these pathways, this compound can modulate various cellular responses, including inflammation, platelet aggregation, and neuronal protection .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability under various storage conditions. It remains stable for up to three years when stored as a powder at -20°C and for up to two years at 4°C . In solution, this compound is stable for up to three months at -80°C and for up to two weeks at -20°C . Over time, this compound’s effects on cellular function have been observed to persist, with long-term studies indicating sustained inhibition of PAR4-mediated pathways .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits PAR4 activity without causing significant adverse effects . At higher doses, some toxic effects have been observed, including potential impacts on liver function and overall toxicity . These findings highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety .
Metabolic Pathways
This compound is involved in metabolic pathways related to its role as a PAR4 antagonist. It interacts with various enzymes and cofactors that modulate its activity and metabolism . The compound’s metabolism can influence metabolic flux and metabolite levels, impacting its overall efficacy and safety profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in target tissues, affecting its pharmacokinetics and pharmacodynamics . Understanding these transport mechanisms is crucial for optimizing this compound’s therapeutic potential .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with PAR4 receptors . Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular cellular compartments . These factors play a critical role in determining this compound’s efficacy and specificity in modulating PAR4-mediated pathways .
準備方法
合成経路と反応条件
ML354の合成には、特定の条件下での1-メチル-5-ニトロ-3-フェニル-1H-インドールとホルムアルデヒドの反応が含まれ、目的の生成物が得られます . この反応は通常、ジメチルスルホキシド(DMSO)などの溶媒と触媒を必要とし、メタノール誘導体の形成を促進します。
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するための反応条件の最適化が含まれます。 この化合物は通常、粉末形で製造され、安定性を維持するために-20°Cで保管されます .
化学反応の分析
反応の種類
ML354は、以下を含むさまざまな化学反応を受けます。
酸化: ニトロ基は、特定の条件下でアミンに還元することができます。
還元: この化合物は、異なる誘導体を形成するために還元することができます。
一般的な試薬と条件
酸化: 過酸化水素や過マンガン酸カリウムなどの試薬。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬。
生成される主な生成物
これらの反応から生成される主な生成物には、アミン、アルコール、置換インドールなどのthis compoundのさまざまな誘導体があります .
科学研究への応用
類似化合物との比較
Similar Compounds
YD-3: Another PAR4 antagonist used in research.
BMS-986120: A potent and reversible PAR4-specific antagonist developed by Bristol-Myers Squibb.
Uniqueness of ML354
This compound is unique due to its high selectivity for PAR4 over PAR1, with a 70-fold selectivity difference . This selectivity makes it a valuable tool for studying the specific role of PAR4 in various biological processes and for developing targeted therapies .
生物活性
ML354 is a selective antagonist of the protease-activated receptor 4 (PAR4), which plays a crucial role in platelet activation and thrombus formation. Its biological activity has been extensively studied, revealing significant implications for thrombotic diseases and potential neuroprotective effects.
This compound functions primarily as a PAR4 antagonist, exhibiting high selectivity and potency. The compound has an IC50 value of approximately 140 nM , indicating its effectiveness in inhibiting PAR4-mediated signaling pathways. This selectivity is about 70-fold higher for PAR4 compared to other receptors, making it a valuable tool in research and potential therapeutic applications targeting thrombotic conditions .
Pharmacokinetics and Drug Metabolism
The pharmacokinetic profile of this compound has been characterized through various studies. Key parameters include:
Parameter | Value |
---|---|
Molecular Weight (MW) | 462.8 g/mol |
Topological Polar Surface Area (TPSA) | 54.2 Ų |
LogP (cLogP) | 5.2 |
Hepatic Clearance (Human) | 5.3 mL/min/kg |
Hepatic Clearance (Rat) | 45.1 mL/min/kg |
Plasma Protein Binding (Human) | 10% free fraction |
Half-life in Rat | 2.83 hours |
The compound shows low hepatic clearance in humans, which suggests a favorable bioavailability profile for systemic administration .
In Vivo Studies
Recent studies have demonstrated the efficacy of this compound in vivo, particularly regarding its neuroprotective properties during experimental stroke models. The antagonist was shown to mitigate neuronal damage, suggesting that PAR4 blockade may confer protective effects against ischemic injury . This opens avenues for further research into this compound as a potential treatment for stroke and other neurodegenerative conditions.
Case Study: Neuroprotection in Stroke Models
In a controlled study examining the effects of this compound on stroke outcomes, researchers administered the compound to animal models subjected to ischemic conditions. The findings indicated:
- Reduction in Infarct Size : this compound treatment resulted in a significant decrease in the size of brain infarcts compared to control groups.
- Improved Functional Recovery : Animals treated with this compound exhibited better recovery metrics on neurological scoring tests post-stroke.
These results underscore the potential of this compound not only as a thrombotic agent but also as a neuroprotective agent .
Structure-Activity Relationship (SAR) Studies
Further investigations into the SAR of this compound have identified critical molecular features that enhance its activity against PAR4:
特性
IUPAC Name |
(1-methyl-5-nitro-3-phenylindol-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-17-14-8-7-12(18(20)21)9-13(14)16(15(17)10-19)11-5-3-2-4-6-11/h2-9,19H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJUKVGDCUKDLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1CO)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353779 | |
Record name | 1h-indole-2-methanol, 1-methyl-5-nitro-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89159-60-4 | |
Record name | 1h-indole-2-methanol, 1-methyl-5-nitro-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: ML354 acts as a selective antagonist of PAR4, meaning it binds to the receptor and blocks its activation by thrombin. [, ] This inhibition prevents the cascade of downstream signaling events typically triggered by thrombin, including platelet activation and aggregation. [, ] In the context of stroke, this compound's inhibition of PAR4 reduces neuronal excitability, apoptosis (programmed cell death), and local inflammation, ultimately contributing to smaller infarct sizes and improved neurological function. []
ANone: Research demonstrates that PAR4 expression is upregulated in cortical neurons both in vitro (cell cultures) and in vivo (living organisms) following a stroke. [] This increased PAR4 expression, driven by the stroke event, contributes to the thromboinflammation characteristic of stroke pathology. [] Excessive PAR4 activation, in turn, exacerbates neuronal damage by increasing neuronal excitability and making neurons more susceptible to apoptosis. []
ANone: While this compound is known for its antiplatelet effects, research suggests that its neuroprotective benefits in stroke extend beyond just inhibiting platelet aggregation. [] Experiments involving platelet depletion in mice with stroke showed that this compound still significantly reduced infarct size and improved neurological function even when platelets were absent. [] This suggests that this compound acts directly on neuronal PAR4 to provide neuroprotection, independent of its antiplatelet effects.
ANone: Both PAR1 and PAR4 are thrombin receptors present on platelets, but they exhibit different activation kinetics and downstream signaling. [] PAR1 activation by thrombin is rapid and transient, playing a crucial role in initiating hemostasis (blood clotting) to prevent bleeding. [] In contrast, PAR4 activation is slower and more sustained, contributing to stable thrombus (blood clot) formation, which can be detrimental in the context of stroke. [] this compound’s selectivity for PAR4 allows it to inhibit the prolonged signaling associated with thrombosis while preserving the essential transient PAR1 signaling needed for hemostasis. [] This selective inhibition makes this compound a promising candidate for stroke treatment, as it targets the pathological thrombus formation without completely abolishing the beneficial hemostatic effects mediated by PAR1.
ANone: The findings from this compound research highlight the potential of targeting PAR4 as a therapeutic strategy for stroke. [, ] By selectively blocking PAR4, it might be possible to develop treatments that effectively reduce neuronal damage and improve outcomes after stroke without increasing the risk of bleeding complications. [, ] Further research is crucial to fully understand the long-term effects and potential clinical applications of this compound and other selective PAR4 antagonists for stroke treatment in humans.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。